molecular formula C12H12BrClO2 B13751325 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol CAS No. 57704-13-9

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol

Cat. No.: B13751325
CAS No.: 57704-13-9
M. Wt: 303.58 g/mol
InChI Key: GPOBDLAUCDZDIJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol typically involves multi-step organic reactions. The starting material is often a benzofuran derivative, which undergoes bromination to introduce the bromine atom at the 5-position. Subsequent ethylation at the 7-position and chlorination at the 2-position yield the desired compound. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield a carboxylic acid, while reduction with NaBH₄ would produce an alcohol.

Scientific Research Applications

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activity.

    Biology: Researchers study this compound to understand its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further drug development.

    Industry: In industrial settings, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and chlorine atoms in its structure may play a role in binding to these targets, influencing their activity and leading to the observed biological effects. Further research is needed to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol can be compared with other benzofuran derivatives, such as:

    1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one: This compound has a similar bromine substitution but differs in the alkyl groups attached to the benzofuran ring.

    1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanol: This compound features a methoxy group instead of an ethyl group, which may influence its chemical reactivity and biological activity.

Properties

CAS No.

57704-13-9

Molecular Formula

C12H12BrClO2

Molecular Weight

303.58 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol

InChI

InChI=1S/C12H12BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5,10,15H,2,6H2,1H3

InChI Key

GPOBDLAUCDZDIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CCl)O

Origin of Product

United States

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